5-Methyl Nitrofurantoin
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Overview
Description
5-Methyl Nitrofurantoin is a derivative of nitrofurantoin, a well-known nitrofuran antibiotic used primarily to treat urinary tract infections. This compound is characterized by the addition of a methyl group to the nitrofurantoin structure, which may influence its pharmacological properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofurfural diethyl ester with aminohydantoin under acidic conditions, followed by methylation using methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of 5-Methyl Nitrofurantoin often employs a reverse osmosis membrane reaction device to ensure high purity and yield. The process involves hydrolysis, catalysis, and reflux steps, followed by purification to meet medicinal standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl Nitrofurantoin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various reduced and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
5-Methyl Nitrofurantoin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nitrofuran derivatives and their reactivity.
Medicine: Explored for its potential use in treating infections resistant to other antibiotics.
Mechanism of Action
The mechanism of action of 5-Methyl Nitrofurantoin involves its conversion by bacterial nitroreductases to electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to bacterial cell death . The compound targets multiple pathways, making it less prone to resistance development .
Comparison with Similar Compounds
Nitrofurantoin: The parent compound, widely used for urinary tract infections.
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: Used for gastrointestinal infections.
Furaltadone: Employed in veterinary medicine.
Uniqueness: 5-Methyl Nitrofurantoin is unique due to the presence of the methyl group, which may enhance its pharmacokinetic properties and reduce the likelihood of bacterial resistance compared to its analogs .
Properties
CAS No. |
3668-93-7 |
---|---|
Molecular Formula |
C9H8N4O5 |
Molecular Weight |
252.186 |
IUPAC Name |
5-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N4O5/c1-5-8(14)11-9(15)12(5)10-4-6-2-3-7(18-6)13(16)17/h2-5H,1H3,(H,11,14,15)/b10-4+ |
InChI Key |
RGLXSWBHDAXYKP-ONNFQVAWSA-N |
SMILES |
CC1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Synonyms |
5-Methyl-1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; 1-(5’-Nitro-2’-furfurylideneamino)-5-methyl-2,4-diketoimidazole; |
Origin of Product |
United States |
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